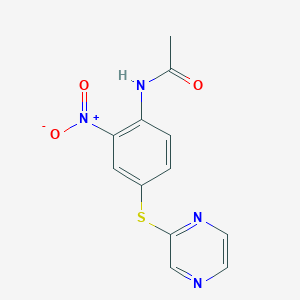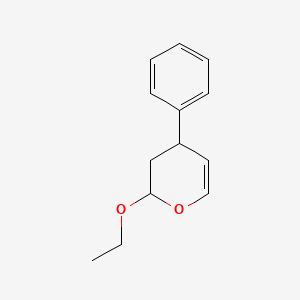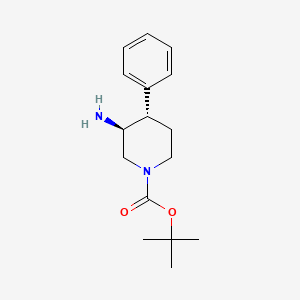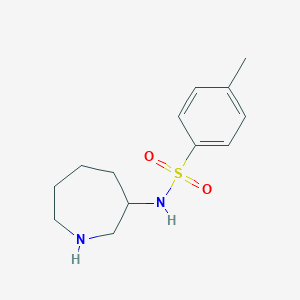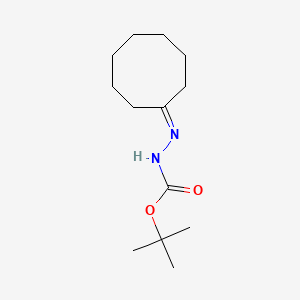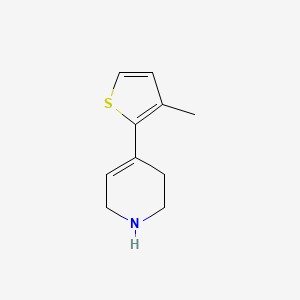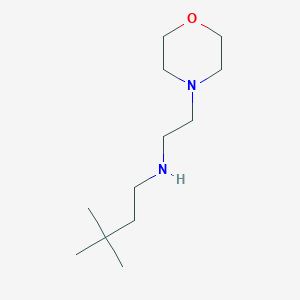
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine
Vue d'ensemble
Description
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine is an organic compound that features a unique combination of a dimethyl-butyl group and a morpholin-4-yl-ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine typically involves the reaction of 3,3-dimethylbutylamine with 2-(morpholin-4-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholin-4-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and various organic solvents.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. In medicinal applications, it may interact with specific receptors to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3,3-Dimethyl-butyl)-amine: Lacks the morpholin-4-yl-ethyl group, resulting in different chemical properties and applications.
(2-Morpholin-4-yl-ethyl)-amine: Lacks the 3,3-dimethyl-butyl group, leading to variations in reactivity and biological activity.
Uniqueness
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine is unique due to the presence of both the dimethyl-butyl and morpholin-4-yl-ethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C12H26N2O |
|---|---|
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
3,3-dimethyl-N-(2-morpholin-4-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)4-5-13-6-7-14-8-10-15-11-9-14/h13H,4-11H2,1-3H3 |
Clé InChI |
DCXVWHBHSCNKQF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCNCCN1CCOCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B8661075.png)
![(3S,8aS)-3-(hydroxymethyl)-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B8661077.png)

![2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dithiolane](/img/structure/B8661097.png)
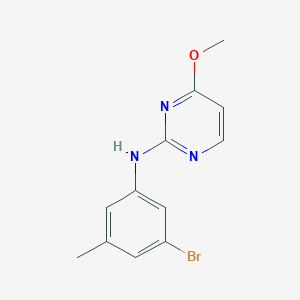
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]thiazine](/img/structure/B8661116.png)
![Ethyl 4-amino-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8661122.png)
